molecular formula C12H11N3O B11941725 5-methyl-N-phenylpyrazine-2-carboxamide

5-methyl-N-phenylpyrazine-2-carboxamide

Cat. No.: B11941725
M. Wt: 213.23 g/mol
InChI Key: MRTKYWKSRONXOV-UHFFFAOYSA-N
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Description

5-methyl-N-phenylpyrazine-2-carboxamide is an organic compound with the molecular formula C12H11N3O It is a derivative of pyrazine, featuring a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenylpyrazine-2-carboxamide typically involves the reaction of 5-chloro-N-phenylpyrazine-2-carboxylic acid with thionyl chloride in the presence of N,N-dimethylformamide and dry toluene. The mixture is stirred under reflux conditions at 100°C for one hour, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-methyl-N-phenylpyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a phenyl group and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-methyl-N-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C12H11N3O/c1-9-7-14-11(8-13-9)12(16)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)

InChI Key

MRTKYWKSRONXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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